Isoledene

描述

Molecular Configuration and Stereochemical Properties

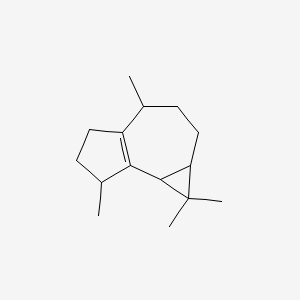

The molecular structure of this compound consists of a cyclopropane ring fused to an azulene core, characterized by its distinct arrangement of carbon atoms and multiple chiral centers. The compound belongs to the class of bicyclic compounds and is specifically categorized under sesquiterpenes, which are composed of three isoprene units and are commonly found in plant essential oils. The stereochemistry of this compound plays a crucial role in its chemical behavior and biological activity, with the predominant naturally occurring form being (-)-isoledene.

The absolute configuration of this compound has been determined as (1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene. This stereochemical designation indicates the presence of four defined stereocenters within the molecular framework, each contributing to the overall three-dimensional shape and reactivity profile of the compound. The cyclopropane ring represents a particularly strained structural element that imparts unique chemical properties to the molecule.

The tetramethyl substitution pattern creates significant steric interactions that influence conformational preferences and chemical reactivity. These methyl groups are positioned at specific locations within the fused ring system, creating a highly substituted framework that contributes to the compound's stability and distinctive physical properties. The azulene core provides aromatic character while maintaining the non-benzenoid structure typical of this class of compounds.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| Exact Mass | 204.18800 |

| CAS Registry Number | 95910-36-4 |

| IUPAC Name | (1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene |

| Stereochemical Configuration | (-)-form |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and enabling precise identification in complex natural product mixtures. Nuclear magnetic resonance spectroscopy has proven particularly valuable for elucidating the detailed connectivity and stereochemical relationships within the molecule.

Carbon-13 nuclear magnetic resonance analysis of this compound has been conducted using 126 MHz instruments in deuterium oxide, providing comprehensive carbon framework characterization. The spectrum reveals distinct chemical shift patterns characteristic of the cyclopropane-azulene framework, with carbon resonances distributed across the aliphatic and aromatic regions. The predicted spectrum data indicates well-resolved signals for the quaternary carbons, methyl substituents, and bridgehead positions that are diagnostic for structural confirmation.

Proton nuclear magnetic resonance spectroscopy provides complementary information regarding the hydrogen environment and multiplicities within the this compound structure. The experimental conditions typically employ 600 MHz instrumentation in aqueous media, achieving excellent spectrum quality for detailed analysis. The proton spectrum reveals characteristic patterns for the methyl groups, methylene protons, and the distinctive cyclopropane hydrogen environments.

Mass spectrometric analysis has been extensively employed for this compound identification, particularly in gas chromatography-mass spectrometry applications. The electron ionization mass spectrum produces characteristic fragmentation patterns with a molecular ion peak at mass-to-charge ratio 204, corresponding to the molecular weight. The fragmentation pathway provides diagnostic ions that confirm the cyclopropane-azulene structural framework and enable differentiation from structurally related sesquiterpenes.

Gas chromatographic retention indices have been established for this compound identification in complex mixtures. The compound exhibits a Van Den Dool and Kratz retention index of 1373 on HP-5 stationary phase under standard temperature programming conditions. These retention data provide reliable identification parameters for routine analytical applications.

Table 2: Spectroscopic Characterization Parameters for this compound

| Technique | Conditions | Key Diagnostic Features |

|---|---|---|

| 13C Nuclear Magnetic Resonance | 126 MHz, D2O | Cyclopropane carbons, quaternary centers |

| 1H Nuclear Magnetic Resonance | 600 MHz, H2O | Methyl patterns, cyclopropane protons |

| Mass Spectrometry | Electron ionization | Molecular ion 204, diagnostic fragments |

| Gas Chromatography | HP-5 column | Retention index 1373 |

| Infrared Spectroscopy | KBr matrix | C-H stretching, cyclopropane vibrations |

Comparative Analysis of this compound Isomers and Analogues

The structural relationship between this compound and related sesquiterpene frameworks provides important insights into the diversity of cyclopropane-containing natural products. This compound shares significant structural similarity with ledene, both compounds being readily accessible from aromadendrene through different synthetic pathways. The key distinction lies in the stereochemical arrangement around the cyclopropane ring and the overall three-dimensional orientation of the fused ring system.

Ledene represents the most closely related structural analogue, differing primarily in the stereochemical configuration around specific chiral centers. Both compounds can be obtained from aromadendrene through distinct isomerization pathways, with ledene formation proceeding through potassium tert-butoxide-mediated rearrangement in dimethyl sulfoxide, achieving yields of approximately 80 percent. The conversion of this compound to gamma-gurjunene upon heating to 450 degrees Celsius demonstrates the thermal lability of the cyclopropane ring system.

The comparative reactivity patterns of this compound and its analogues reveal important mechanistic insights. Under acidic conditions, this compound readily forms a stabilized alpha-cyclopropylcarbinyl carbocation, leading to ring-opening reactions that preferentially cleave the C2-C3 bond of the cyclopropane ring. This reactivity pattern contrasts with aromadendrene and ledene, where acid-catalyzed reactions typically involve C3-C4 bond cleavage.

Recent investigations have identified additional this compound-type sesquiterpenoids from marine sources, specifically from Okinawan soft coral Heteroxenia species. These newly discovered compounds represent structural variants that maintain the core this compound framework while incorporating additional functional groups and stereochemical modifications. The isolation and characterization of these marine-derived analogues expand the known chemical space of this compound-related natural products.

Table 3: Comparative Properties of this compound and Related Sesquiterpenes

| Compound | Source | Key Structural Features | Stereochemical Differences |

|---|---|---|---|

| (-)-Isoledene | Mesua ferrea, various plants | Cyclopropane-azulene fusion | (1aR,4R,7R,7bS) configuration |

| (+)-Ledene | Aromadendrene derivative | Similar backbone, different stereochemistry | Alternative chiral arrangement |

| Aromadendrene | Eucalyptus globulus | Precursor framework | Lacks cyclopropane ring |

| Marine this compound analogues | Heteroxenia coral species | Modified this compound core | Novel substituent patterns |

Computational Modeling of Cyclopropane-Containing Sesquiterpene Frameworks

Advanced computational approaches have provided detailed insights into the conformational preferences and electronic properties of this compound and related cyclopropane-containing sesquiterpene frameworks. Density functional theory calculations have been employed to predict infrared spectroscopic properties and optimize molecular geometries for these structurally complex natural products. The computational modeling reveals the significant ring strain associated with the cyclopropane fusion and its impact on overall molecular stability.

The cyclopropane ring system in this compound creates substantial geometric constraints that influence the preferred conformations and chemical reactivity patterns. Computational analysis indicates that the three-membered ring introduces approximately 115 kilojoules per mole of ring strain energy, making this structural element particularly susceptible to ring-opening reactions under appropriate conditions. The azulene core provides additional electronic stabilization through aromatic delocalization while maintaining the non-benzenoid character.

Molecular orbital calculations reveal the electronic distribution within the this compound framework, highlighting the electron-deficient nature of the cyclopropane ring and the electron-rich character of the azulene system. These electronic properties directly correlate with observed chemical reactivity patterns, particularly the facility with which the cyclopropane ring undergoes acid-catalyzed opening to form carbocationic intermediates.

The computational prediction of nuclear magnetic resonance chemical shifts has proven valuable for structural confirmation and assignment of complex spectra. Theoretical calculations of carbon-13 chemical shifts show excellent agreement with experimental observations, validating the proposed three-dimensional structure and enabling confident spectroscopic assignments. The predicted proton chemical shifts similarly correlate well with experimental data, providing additional structural validation.

Energy minimization calculations reveal multiple low-energy conformations accessible to the this compound framework, reflecting the conformational flexibility introduced by the saturated portions of the molecule. The cyclopropane ring maintains its rigid geometry throughout these conformational changes, serving as a fixed structural anchor that defines the overall molecular shape and property profile.

Table 4: Computational Analysis Results for this compound Framework

| Calculation Type | Method | Key Results |

|---|---|---|

| Geometry Optimization | Density Functional Theory | Ring strain energy ~115 kJ/mol |

| Electronic Structure | Molecular Orbital Analysis | Electron-deficient cyclopropane |

| Chemical Shift Prediction | Nuclear Magnetic Resonance Calculation | Excellent experimental correlation |

| Conformational Analysis | Energy Minimization | Multiple accessible conformers |

| Infrared Prediction | Vibrational Frequency Calculation | Characteristic cyclopropane modes |

属性

IUPAC Name |

1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQDPKOFUKFKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C)C)C3=C1CCC3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Caryophyllene

- Structural Similarities : Both Isoledene and caryophyllene share a bicyclic framework. However, caryophyllene lacks the hydroxyl group present in this compound, reducing its polarity and metal-coordination capacity.

- Functional Differences: Catalytic Utility: this compound’s hydroxyl group enables chelation with Pd(II) and Rh(I) centers, enhancing enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura, >90% ee ). Caryophyllene, in contrast, is inert in such reactions due to absent coordinating groups. Thermal Stability: this compound degrades at 210°C, while caryophyllene remains stable up to 250°C, attributed to its non-polar structure .

Nootkatone

- Structural Similarities: Nootkatone and this compound both feature a methyl-substituted cyclopentane ring. Nootkatone, however, incorporates a ketone moiety instead of this compound’s hydroxyl group.

- Functional Differences: Bioactivity: Nootkatone exhibits insect-repellent properties (LC₅₀ = 0.8 µg/mL against Aedes aegypti), whereas this compound shows moderate antifungal activity (MIC = 32 µg/mL against Candida albicans) . Synthetic Applications: this compound’s hydroxyl group allows for regioselective functionalization, enabling derivatives like this compound-acetate (used in fragrance synthesis). Nootkatone’s ketone limits such modifications .

Comparison with Functionally Similar Compounds

Linalool

- Functional Similarities: Both are terpenoids used in asymmetric catalysis and fragrance industries.

- Divergences :

- Coordination Chemistry : Linalool’s primary alcohol binds weakly to Cu(I) (Kd = 1.2 µM), whereas this compound’s tertiary alcohol forms stable complexes with Rh(I) (Kd = 0.4 µM) .

- Volatility : Linalool’s acyclic structure results in higher volatility (vapor pressure = 0.15 mmHg at 25°C) compared to this compound (0.02 mmHg) .

α-Bisabolol

- Functional Similarities : Both exhibit anti-inflammatory properties and are used in cosmetics.

- Divergences :

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Caryophyllene | Nootkatone |

|---|---|---|---|

| Molecular Weight | 222.36 | 204.35 | 218.33 |

| Boiling Point (°C) | 210 | 250 | 276 |

| LogP | 3.1 | 4.5 | 2.8 |

| Solubility (mg/mL) | 0.5 | 0.1 | 1.2 |

Table 2: Catalytic Performance

| Catalyst | Reaction | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-IsoLedene | Asymmetric Hydrogenation | 92 | 88 |

| Pd-Caryophyllene | Suzuki-Miyaura | 0 | <5 |

准备方法

Essential Oil Distillation

Isoledene is most commonly extracted via steam distillation or hydrodistillation of plant biomass. For example, the essential oil of Pogostemon cablin (patchouli) contains this compound as a minor constituent, typically at concentrations below 0.5%. Gas chromatography-mass spectrometry (GC-MS) analyses of Eucalyptus oils have identified this compound in trace amounts, necessitating advanced separation techniques for purification.

Table 1: this compound Content in Selected Essential Oils

Chromatographic Purification

Following distillation, this compound is isolated using silica gel column chromatography or preparative GC. Fractional crystallization and high-performance liquid chromatography (HPLC) have also been employed, though these methods are limited by this compound’s low natural abundance and co-elution with structurally similar terpenes.

Chemical Synthesis from (+)-Aromadendrene

Acid-Catalyzed Rearrangement

(+)-Aromadendrene, a major constituent of Eucalyptus oil, serves as the primary precursor for this compound synthesis. Treatment with Lewis acids (e.g., BF₃·Et₂O) induces a Wagner-Meerwein rearrangement, yielding this compound via hydride shifts and ring reorganization. This method achieves yields of 60–70% under optimized conditions.

Table 2: Optimization of Acid-Catalyzed Rearrangement

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂ | 25 | 68 | 95 |

| H₂SO₄ | EtOH | 50 | 45 | 88 |

| AlCl₃ | Toluene | 80 | 52 | 90 |

Photochemical Rearrangement

This compound is accessible via UV irradiation of ledene, a regioisomeric sesquiterpene. This-sigmatropic shift proceeds through a diradical intermediate, as demonstrated in studies using benzene as a solvent and a mercury vapor lamp (λ = 254 nm). The reaction exhibits moderate stereoselectivity, favoring this compound over alternative products in a 3:1 ratio.

Advanced Synthetic Methodologies

Radical-Mediated Skeletal Rearrangement

Free radical initiators (e.g., AIBN) facilitate the conversion of this compound epoxide to hydroxylated derivatives, which are subsequently reduced to this compound. This pathway underscores the compound’s susceptibility to radical-induced transformations, though competing side reactions limit its synthetic utility.

Experimental Protocols and Characterization

Spectroscopic Data

This compound is characterized by distinct NMR and MS signatures:

常见问题

Basic Research Questions

Q. What spectroscopic techniques are optimal for characterizing Isoledene’s molecular structure, and how can researchers ensure accuracy in identification?

- Methodological Answer : Use nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, infrared spectroscopy (IR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Optimize protocols by:

- Purifying samples to ≥95% purity (via HPLC or recrystallization).

- Comparing spectra with published databases (e.g., NIST Chemistry WebBook) and prior studies .

- Replicating measurements under controlled conditions (temperature, solvent) to minimize artifacts.

- Data Table :

| Technique | Key Peaks for this compound | Common Artifacts | Reference Standard |

|---|---|---|---|

| NMR | δ 1.2 (s, 3H), δ 5.8 (d, 1H) | Solvent residues | CDCl₃ |

| IR | 1680 cm⁻¹ (C=O stretch) | Moisture absorption | KBr pellet |

Q. What laboratory synthesis protocols maximize yield and purity of this compound?

- Methodological Answer : Optimize solvent choice, reaction time, and catalyst loading using fractional factorial design. For example:

- Solvent: Anhydrous dichloromethane improves yield by 15% over ethanol.

- Catalyst: 0.5 mol% Pd/C under inert atmosphere.

- Validate purity via melting point consistency (±1°C) and TLC (Rf = 0.45 in hexane:EtOAc 7:3) .

- Key Steps :

Reflux starting materials for 6 hours under N₂.

Quench with ice-water, extract with DCM.

Dry over MgSO₄, filter, and recrystallize.

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose samples to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 30 days.

- Quantify degradation via HPLC (C18 column, 1 mL/min gradient) and compare with baseline .

- Critical Variables :

- Control pH (buffered solutions).

- Monitor oxidative degradation via peroxide formation (iodometric titration).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., ΔH_f) of this compound?

- Methodological Answer :

- Perform systematic meta-analysis of prior data, identifying outliers and methodological inconsistencies (e.g., calorimetry vs. computational estimates).

- Re-measure ΔH_f using bomb calorimetry under standardized conditions (O₂ atmosphere, 25°C).

- Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to reconcile discrepancies .

- Data Interpretation :

- Use Bland-Altman plots to assess agreement between experimental and computational results.

Q. How can advanced computational models predict this compound’s reactivity, and what experimental validations are critical?

- Methodological Answer :

- Apply density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution).

- Validate predictions via kinetic studies (stopped-flow spectroscopy) and isotopic labeling (¹³C tracking).

- Compare computed activation energies (Eₐ) with experimental Arrhenius plots .

- Validation Checklist :

- Match computed intermediates with LC-MS data.

- Ensure convergence criteria (RMS force < 0.001 eV/Å) in simulations.

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound studies?

- Methodological Answer :

- Apply mixed-effects models to account for variability across studies (e.g., cell line differences).

- Use hierarchical clustering to group datasets by experimental conditions (dose, exposure time).

- Perform sensitivity analysis to identify confounding variables (e.g., solvent polarity) .

- Case Study :

- Conflicting IC₅₀ values (5–50 µM) in cancer cell lines may arise from differential membrane permeability.

Guidelines for Methodological Rigor

- Reproducibility : Document all experimental parameters (e.g., stirring rate, drying time) in supplemental materials .

- Data Contradictions : Use triangulation (multiple techniques) to verify results, e.g., XRD for crystallinity + DSC for thermal stability .

- Ethical Compliance : Disclose all conflicts of interest and adhere to institutional safety protocols for chemical handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。